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molecular formula H2KNO4S B8333142 potassium hydroxylamine-O-sulphonate

potassium hydroxylamine-O-sulphonate

Cat. No. B8333142
M. Wt: 151.19 g/mol
InChI Key: OZMHETZOOFLWIH-UHFFFAOYSA-M
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Patent
US05393761

Procedure details

Potassium tert-butoxid (7.5 g) was added to a solution of 3-(4-fluorophenyl)-5-methyl-1H-indole 1c (15 g) in DMF during 15 min at 0°-5° C. Then a suspension of potassium hydroxylamine-O-sulphonate in DMF (prepared by addition of potassium tert-butoxid (7.5 g) to a suspension of hydroxylamine-O-sulphonic acid (7.6 g) in DMF (100 ml) during 0.5 h at 0°-5° C.) was added slowly at 0°-5° C. After reaction at 0° C. for 1 h the mixture was poured into ice, and extracted with diethyl ether (2×250 ml). The combined organic phases were washed with brine (3×250 ml) and dried (Na2SO4). Evaporation of the solvents afforded the title compound which was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:3) and crystallized from diethylether. Yield: 4.3 g, mp 116°-120° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
7.6 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]2[C:22]3[C:17](=[CH:18][CH:19]=[C:20]([CH3:23])[CH:21]=3)[NH:16][CH:15]=2)=[CH:10][CH:9]=1.[NH2:24]OS([O-])(=O)=O.[K+].NOS(O)(=O)=O>CN(C=O)C>[NH2:24][N:16]1[C:17]2[C:22](=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=2)[C:14]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)=[CH:15]1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CNC2=CC=C(C=C12)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
7.6 g
Type
reactant
Smiles
NOS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly at 0°-5° C
CUSTOM
Type
CUSTOM
Details
After reaction at 0° C. for 1 h the mixture
Duration
1 h
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×250 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (3×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents

Outcomes

Product
Name
Type
product
Smiles
NN1C=C(C2=CC(=CC=C12)C)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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